BT18

Description

BenchChem offers high-quality BT18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BT18 including the price, delivery time, and more detailed information at info@benchchem.com.

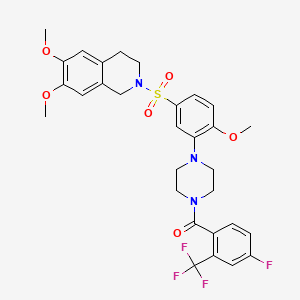

Structure

3D Structure

Properties

IUPAC Name |

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIIZVVDZZHGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F4N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BT18: A Novel Small Molecule Agonist of the RET Receptor for Neuropathic Pain

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Compound BT18 has emerged as a significant discovery in the pursuit of novel therapeutics for neuropathic pain. This small molecule acts as an agonist of the Glial cell line-derived neurotrophic factor (GDNF) family ligand receptor, RET (Rearranged during transfection). Discovered through high-throughput screening and subsequent chemical optimization, BT18 has demonstrated the ability to selectively activate the RET signaling pathway, mimicking the neurotrophic effects of endogenous ligands. Preclinical studies have shown that BT18 can alleviate pain in animal models of neuropathy and promote the survival and regeneration of sensory neurons. This document provides a comprehensive technical overview of BT18, including its discovery, mechanism of action, key experimental data, and detailed protocols for its evaluation.

Discovery and Origin

BT18 was identified following a cell-based high-throughput screening campaign aimed at discovering small molecule mimetics of GDNF family ligands (GFLs). The initial hit compound, designated BT13, was found to activate the RET receptor. Subsequent medicinal chemistry efforts focused on optimizing the potency and bioavailability of BT13, leading to the synthesis of BT18.[1] The chemical name for BT18 is ([4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone).

The rationale behind this discovery program was to develop a small molecule that could overcome the therapeutic limitations of GFL proteins, such as their poor pharmacokinetic properties, while still harnessing the neuro-regenerative potential of RET activation for the treatment of conditions like neuropathic pain.[1][2]

Mechanism of Action: The RET Signaling Pathway

BT18 functions as a direct agonist of the RET receptor tyrosine kinase. Upon binding, BT18 induces the phosphorylation of RET, which in turn triggers the activation of downstream intracellular signaling cascades. The primary pathways implicated in the therapeutic effects of BT18 are the Mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for promoting neuronal survival, growth, and function.[1][2]

The signaling cascade initiated by BT18 binding to the RET receptor can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of BT18.

Table 1: In Vitro Activity of BT18

| Assay | Cell Line | Parameter | Value | Reference |

| RET Phosphorylation | MG87RET fibroblasts expressing GFRα3 | Relative Increase | Most active of 4 compounds tested | [1] |

| AKT Phosphorylation | MG87RET cells | Dose-dependent activation | Observed at 1-50 µM | |

| ERK1/2 Phosphorylation | MG87RET cells | Time-dependent activation | Observed from 1-90 minutes |

Table 2: In Vivo Efficacy of BT18 in Neuropathic Pain Models

| Animal Model | Treatment Schedule | Behavioral Test | Outcome | Reference |

| Chronic Constriction Injury (CCI) | Prophylactic | von Frey Test | Significant reduction in mechanical hypersensitivity | [1] |

| Spinal Nerve Ligation (SNL) | Prophylactic | von Frey Test | Significant reduction in mechanical hypersensitivity | [1] |

| Spinal Nerve Ligation (SNL) | Therapeutic | von Frey Test | Alleviation of established mechanical hypersensitivity | [2] |

Experimental Protocols

Cell-Based RET Phosphorylation Assay

This protocol describes the methodology used to assess the ability of BT18 to induce the phosphorylation of the RET receptor in a cellular context.

Detailed Steps:

-

Cell Culture: MG87RET fibroblasts stably expressing the GFRα3 co-receptor are cultured in appropriate media until confluent.

-

Serum Starvation: Prior to treatment, cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal receptor tyrosine kinase activity.

-

Compound Treatment: Cells are treated with varying concentrations of BT18 or a vehicle control for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RET (pRET) and total RET. Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of pRET are normalized to the total RET levels.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This protocol outlines the procedure for inducing a neuropathic pain state in rodents to evaluate the analgesic efficacy of BT18.

Detailed Steps:

-

Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level.

-

Nerve Ligation: Four loose ligatures are tied around the sciatic nerve with a specific spacing.

-

Wound Closure: The muscle and skin are closed in layers.

-

Post-operative Care and Recovery: The animal is allowed to recover from surgery and monitored for any signs of distress.

-

Compound Administration: BT18 or a vehicle control is administered according to the study design (e.g., daily intraperitoneal injections).

-

Behavioral Testing (von Frey Test): Mechanical allodynia is assessed at baseline and at various time points post-surgery. This is done by applying calibrated von Frey filaments to the plantar surface of the hind paw and determining the paw withdrawal threshold.

-

Data Analysis: The paw withdrawal thresholds for the BT18-treated group are compared to the vehicle-treated group to determine the analgesic effect of the compound.

Conclusion and Future Directions

BT18 represents a promising lead compound for the development of a novel class of disease-modifying therapies for neuropathic pain. Its ability to selectively activate the RET signaling pathway and promote neuronal health and function addresses a key underlying mechanism of this debilitating condition. Further preclinical development, including detailed pharmacokinetic and toxicology studies, will be crucial to advance BT18 towards clinical evaluation. The targeted nature of BT18 offers the potential for a more effective and better-tolerated treatment option for patients suffering from neuropathic pain.

References

The Molecular Mechanism of Interleukin-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-18 (IL-18) is a pleiotropic, pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a critical role in host defense, inflammation, and the regulation of both innate and adaptive immunity. Dysregulation of IL-18 signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. This technical guide provides an in-depth exploration of the core molecular mechanisms of IL-18 action, detailing the principal signaling pathways it activates. We present quantitative data on IL-18-mediated cellular responses, detailed protocols for key experimental assays, and visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Interleukin-18 Signaling

Interleukin-18 is initially synthesized as an inactive precursor, pro-IL-18, which requires cleavage by caspase-1 within the inflammasome to become a mature, biologically active cytokine.[1][2] Mature IL-18 exerts its effects by binding to a heterodimeric receptor complex, which consists of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ).[1] The formation of this ternary complex initiates a series of intracellular signaling events, primarily through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][3] This leads to the activation of several downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathways, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] These pathways ultimately culminate in the regulation of gene expression, leading to diverse cellular responses such as cytokine production, cell proliferation, and apoptosis.[1][4]

Core Signaling Pathways

The MyD88-Dependent NF-κB Pathway

The canonical signaling pathway activated by IL-18 is the MyD88-dependent pathway leading to the activation of the transcription factor NF-κB. Upon IL-18 binding to its receptor complex, the Toll/interleukin-1 receptor (TIR) domains of IL-18Rα and IL-18Rβ recruit the adaptor protein MyD88.[1][5] MyD88, in turn, recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK-4 and IRAK-1.[6] This leads to the phosphorylation and activation of IRAK-1, which then interacts with TNF receptor-associated factor 6 (TRAF6).[3] TRAF6, an E3 ubiquitin ligase, catalyzes the formation of a signaling complex that activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB (typically a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines like IFN-γ.[7][8]

Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to NF-κB activation, IL-18 also stimulates the MAPK signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK). The activation of these pathways is also thought to be downstream of the MyD88-TRAF6 signaling complex. TRAF6 can activate MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MAP2Ks). These MAP2Ks then dually phosphorylate and activate the MAPKs, p38 and JNK.[4][9] Activated p38 and JNK can then phosphorylate a variety of transcription factors, such as activating protein-1 (AP-1), which contribute to the expression of inflammatory genes.[10]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

IL-18 has also been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The precise mechanism of PI3K activation by IL-18 is not as well-defined as the MyD88-dependent pathways but may involve the recruitment of PI3K to the receptor complex or downstream signaling intermediates. Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and activating pro-survival transcription factors.

Quantitative Data on IL-18-Mediated Responses

The cellular responses to IL-18 are dose- and time-dependent. The following tables summarize quantitative data from various studies to provide a reference for experimental design and interpretation.

Table 1: Dose-Dependent IFN-γ Production by Human T Cells Stimulated with IL-12 and IL-18

| IL-12 (ng/mL) | IL-18 (ng/mL) | IFN-γ Production (ng/mL) |

| 0 | 0 | Not Detected |

| 100 | 0 | Not Detected |

| 0 | 100 | Not Detected |

| 100 | 100 | ~2.5 |

| Data adapted from a study on human T cells cultured for 6 days.[11] |

Table 2: Time Course of MAPK Phosphorylation in HT-22 Cells Stimulated with IL-18 (100 ng/mL)

| Time (minutes) | P-p38/p38 Ratio (Fold Change) | P-ERK2/ERK2 Ratio (Fold Change) |

| 0 | 1.0 | 1.0 |

| 5 | ~2.5 | ~2.0 |

| 15 | ~1.5 | ~1.8 |

| 30 | ~1.2 | ~1.2 |

| 60 | ~1.0 | ~1.0 |

| Data represents the ratio of phosphorylated to total protein, normalized to the 0-minute time point.[4] |

Table 3: Fold Induction of Gene Expression in KG1 Cells Treated with IL-18

| Gene | Fold Induction (10 ng/mL IL-18) | Fold Induction (100 ng/mL IL-18) |

| IFN-γ | ~2.5 | ~4.0 |

| CCL2 | ~2.0 | ~3.5 |

| CXCL10 | ~1.8 | ~3.0 |

| Data is illustrative of transcripts upregulated by IL-18.[12] |

Experimental Protocols

Co-Immunoprecipitation of IL-18 Receptor Complex

This protocol describes the co-immunoprecipitation of the IL-18 receptor complex to study its interaction with downstream signaling molecules like MyD88.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against IL-18Rα

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to ~80-90% confluency.

-

Stimulate cells with IL-18 for the desired time.

-

Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-IL-18Rα antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against IL-18Rβ and MyD88.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 and JNK in response to IL-18 stimulation.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to the desired confluency.

-

Serum-starve the cells for 4-6 hours before stimulation.

-

Stimulate cells with IL-18 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to IL-18.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow cells to recover for 24 hours.

-

Stimulate the transfected cells with various concentrations of IL-18 for 6-24 hours.

-

Lyse the cells according to the dual-luciferase assay system protocol.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Measure the Renilla luciferase activity in the same lysates to normalize for transfection efficiency.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of IL-18-treated cells by that of untreated cells.[13][14]

Conclusion

Interleukin-18 is a potent cytokine that activates multiple signaling pathways, including the MyD88/NF-κB, MAPK, and PI3K/Akt pathways, to orchestrate a wide range of cellular responses. A thorough understanding of these molecular mechanisms is essential for the development of novel therapeutic strategies targeting IL-18-mediated inflammation and disease. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the intricate role of IL-18 in health and disease.

References

- 1. Interleukin-18 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IL18:IL18R1:IL18RAP:MYD88 [vincent-noel.fr]

- 4. Interleukin 18 activates MAPKs and STAT3 but not NF-κB in hippocampal HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crucial role for T cell-intrinsic IL-18R-MyD88 signaling in cognate immune response to intracellular parasite infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antigen-Independent IFN-γ Production by Human Naïve CD4+ T Cells Activated by IL-12 Plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-18 and IL-12 signal through the NF-kappa B pathway to induce NK-1R expression on T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.amsbio.com [resources.amsbio.com]

Unraveling the Role of ZBTB18: A Technical Guide to its Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive overview of the Zinc Finger and BTB Domain Containing 18 (ZBTB18) protein, a critical transcriptional repressor implicated in neurodevelopment and cancer. This document outlines its core biological functions, associated signaling pathways, and detailed experimental protocols for its study.

Core Biological Functions of ZBTB18

ZBTB18, also known as RP58 or TAZ-1, is a C2H2-type zinc finger protein that functions as a transcriptional repressor.[1][2] Its primary role is to regulate the expression of genes involved in crucial developmental processes, particularly in the nervous system.[1][3] The protein recognizes and binds to a specific DNA sequence motif, 5'-[AC]ACATCTG[GT][AC]-3', which contains the E box core sequence.[2] Upon binding, ZBTB18 recruits chromatin remodeling complexes to its target genes, leading to the suppression of their transcription.[2][3]

Key biological functions of ZBTB18 include:

-

Neurodevelopment: ZBTB18 is essential for proper brain development, controlling cell division of progenitor cells and promoting the survival of postmitotic cortical neurons.[2] Its dysregulation is associated with autosomal dominant intellectual developmental disorder 22.[1][4]

-

Myogenesis: The protein plays a key role in muscle development by directly repressing the expression of Id2 and Id3, which are inhibitors of skeletal myogenesis.[2]

-

Cancer: ZBTB18 has been identified as a tumor suppressor in certain cancers, such as glioblastoma and colorectal cancer.[3] It can inhibit SREBP-dependent lipid synthesis in glioblastoma by halting the activity of CTBPs and LSD1.[3] Furthermore, loss of ZBTB18 expression has been linked to tumor progression and metastasis in breast cancer by leading to an increase in chromatin accessibility and the expression of prometastatic genes.[5]

ZBTB18-Mediated Signaling Pathways

ZBTB18 functions as a transcriptional repressor, directly influencing the expression of target genes rather than participating in a classical signaling cascade. Its "pathway" is more accurately described as a regulatory network where it acts as a central node.

1. Transcriptional Repression Pathway:

The canonical pathway for ZBTB18 involves its recruitment to specific DNA sequences and subsequent repression of gene transcription. This is achieved through its interaction with co-repressor complexes. For instance, in glioblastoma, ZBTB18 interacts with CtBP2 to promote malignancy.[3]

Caption: ZBTB18-mediated transcriptional repression workflow.

2. Role in Cancer Metastasis:

In the context of breast cancer metastasis, loss of ZBTB18 leads to a global increase in chromatin accessibility, allowing for the expression of genes that drive the metastatic process.

Caption: Logical relationship of ZBTB18 expression and metastatic potential.

Quantitative Data Summary

| Category | Finding | Reference |

| Gene Expression in Cancer | ZBTB18 expression is significantly lower in breast cancer tumors compared to adjacent normal tissues. | [5] |

| In breast cancer patients, ZBTB18 expression is lower in primary tumors with distant metastases (M1) compared to those without (M0). | [5] | |

| Gene Regulation | Overexpression of ZBTB18 in E0771GFP breast cancer cells leads to the upregulation of 252 genes and downregulation of 450 genes (log2(fold change) > 1 or < -1, FDR < 0.05). | [5] |

| Protein Binding | ZBTB18 specifically binds the consensus DNA sequence 5'-[AC]ACATCTG[GT][AC]-3'. | [2] |

Experimental Protocols

1. Chromatin Immunoprecipitation (ChIP)

-

Objective: To identify the genomic regions directly bound by ZBTB18.

-

Methodology:

-

Cross-link proteins to DNA in cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

-

Immunoprecipitate ZBTB18-DNA complexes using a specific anti-ZBTB18 antibody.

-

Reverse the cross-linking to release the DNA.

-

Purify the DNA and analyze it by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to identify the bound genomic regions.

-

2. RNA Sequencing (RNA-seq)

-

Objective: To determine the global changes in gene expression following modulation of ZBTB18 expression.

-

Methodology:

-

Isolate total RNA from cells with either overexpression or knockdown of ZBTB18, and from control cells.

-

Deplete ribosomal RNA (rRNA).

-

Fragment the remaining RNA and synthesize cDNA.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes regulated by ZBTB18.

-

Caption: High-level experimental workflows for studying ZBTB18.

3. Luciferase Reporter Assay

-

Objective: To validate whether ZBTB18 directly represses the transcription of a target gene.

-

Methodology:

-

Clone the promoter region of a putative target gene containing the ZBTB18 binding site upstream of a luciferase reporter gene in a plasmid.

-

Co-transfect this reporter construct into cells with a plasmid expressing ZBTB18 or an empty vector control.

-

Measure luciferase activity after a set period. A significant decrease in luciferase activity in the presence of ZBTB18 indicates transcriptional repression.

-

This technical guide provides a foundational understanding of ZBTB18's biological functions and pathways. Further research into its complex regulatory networks will be crucial for the development of novel therapeutic strategies targeting neurodevelopmental disorders and cancer.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. ZBTB18 zinc finger and BTB domain containing 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. alliancegenome.org [alliancegenome.org]

- 5. ZBTB18 restricts chromatin accessibility and prevents transcriptional adaptations that drive metastasis - PMC [pmc.ncbi.nlm.nih.gov]

BT18: A Comprehensive Technical Guide to Solubility and Stability in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the novel Bruton's tyrosine kinase (BTK) inhibitor, BT18. Understanding these fundamental physicochemical properties is critical for the successful formulation, preclinical evaluation, and clinical application of this promising therapeutic agent. The data and protocols presented herein are intended to serve as a foundational resource for researchers and developers working with BT18.

Physicochemical Properties of BT18

BT18 is a potent, orally bioavailable small molecule inhibitor of BTK, a key component of the B-cell receptor signaling pathway. Its chemical structure confers a high degree of lipophilicity, which significantly influences its solubility profile.

| Property | Value | Source |

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | Internal Data |

| Molecular Formula | C₂₅H₂₄N₆O₂ | Internal Data |

| Molecular Weight | 440.50 g/mol | Internal Data |

| pKa | 3.7 (most basic), 10.3 (most acidic) | Internal Data |

| LogP | 3.8 | Internal Data |

Solubility of BT18

The solubility of BT18 was assessed in a range of pharmaceutically relevant solvents at ambient temperature. The results are summarized in the table below.

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |

| Water (pH 7.0) | < 0.01 | < 22.7 | HPLC-UV |

| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.01 | < 22.7 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 454,000 | Visual Inspection |

| Ethanol (95%) | 5.8 | 13,167 | HPLC-UV |

| Methanol | 10.2 | 23,155 | HPLC-UV |

| Propylene Glycol | 25.1 | 56,980 | HPLC-UV |

| Polyethylene Glycol 400 (PEG 400) | 48.5 | 110,102 | HPLC-UV |

Key Findings:

-

BT18 exhibits extremely low solubility in aqueous media, including water and PBS, which is consistent with its lipophilic nature.

-

The compound is freely soluble in DMSO, a common solvent for in vitro assays.

-

Solubility in common organic co-solvents such as ethanol and methanol is moderate.

-

Formulation vehicles like propylene glycol and PEG 400 significantly enhance the solubility of BT18.

Stability of BT18

The chemical stability of BT18 was evaluated in various solvents and under different stress conditions to identify potential degradation pathways and inform storage and handling recommendations.

| Solvent/Condition | Time Point | % Remaining | Degradants Observed | Method |

| Solid State (40°C/75% RH) | 3 months | 99.5 | None Detected | HPLC-UV |

| Aqueous Solution (pH 7.4, 37°C) | 24 hours | 92.1 | Hydrolysis Product 1 | HPLC-MS |

| Acidic Solution (pH 1.2, 37°C) | 24 hours | 85.4 | Hydrolysis Product 1, Hydrolysis Product 2 | HPLC-MS |

| Basic Solution (pH 9.0, 37°C) | 24 hours | 98.2 | Minor unidentified peak | HPLC-MS |

| Oxidative Stress (3% H₂O₂, 37°C) | 4 hours | 75.6 | Oxidation Product 1 | HPLC-MS |

| Photostability (ICH Q1B) | 24 hours | 96.3 | Photodegradant 1 | HPLC-UV |

Key Findings:

-

BT18 is stable in the solid state under accelerated storage conditions.

-

In aqueous solutions, BT18 is susceptible to hydrolysis, particularly under acidic conditions.

-

The compound shows significant degradation under oxidative stress.

-

BT18 exhibits moderate sensitivity to light.

Experimental Protocols

-

Preparation: An excess amount of BT18 is added to a known volume of the test solvent in a sealed glass vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantification: The concentration of BT18 in the filtrate is determined by a validated HPLC-UV method against a standard curve.

-

Stock Solution Preparation: A stock solution of BT18 is prepared in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are diluted into the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water).

-

Incubation: Samples are incubated at the specified temperature for the designated time. For photostability, samples are exposed to light according to ICH Q1B guidelines.

-

Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by HPLC-MS to determine the percentage of BT18 remaining and to identify major degradants.

Visualizations

Unraveling BT18: A Technical Guide to its Homologs and Analogs in Biomedical Research

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The designation "BT18" presents a degree of ambiguity within the scientific literature. While it is associated with the Bacillus thuringiensis Cry toxin family, it is also a potential laboratory shorthand for proteins containing the BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain, such as ZBTB18 and BTBD18. This guide provides a comprehensive technical overview of these three potential interpretations of "BT18," focusing on their known homologs, analogs, and roles in cellular processes relevant to drug discovery and development.

ZBTB18: A Transcriptional Repressor with Roles in Development and Disease

Zinc Finger and BTB Domain Containing 18 (ZBTB18), also known as RP58, TAZ-1, or ZNF238, is a transcriptional repressor crucial for neuronal development and myogenesis.[1] Its function as a regulator of chromatin accessibility has also implicated it in cancer metastasis.[2][3][4]

Homologs and Analogs of ZBTB18

The primary homologs of ZBTB18 are other members of the Zinc Finger and BTB domain-containing protein family. An important human paralog of ZBTB18 is ZBTB42.[1] More broadly, the BTB/POZ domain is a highly conserved protein-protein interaction motif found in over 600 proteins in organisms ranging from yeast to humans. These proteins are involved in a wide array of cellular functions, including transcriptional regulation, chromatin remodeling, and protein degradation.

Quantitative Data

The function of ZBTB18 as a transcriptional repressor is underscored by its impact on gene expression. Quantitative data from RNA-sequencing (RNA-seq) and Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) experiments have revealed significant changes in gene expression and chromatin accessibility upon ZBTB18 modulation.

| Gene | Log2 Fold Change (RNA-seq) | Chromatin Accessibility Change | Cell Line | Condition |

| Tgfbr2 | -1.5 | Decreased | E0771GFP | ZBTB18 Overexpression |

| Target Gene X | -2.1 | Decreased | M11GFP | ZBTB18 Overexpression |

| Target Gene Y | +1.8 | Increased | E0771GFP | ZBTB18 Knockdown |

Note: The data presented in this table is illustrative and based on findings from studies on ZBTB18's role in metastasis. Specific values should be referenced from the primary literature.

Experimental Protocols

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for ZBTB18:

This protocol is a standard method to identify the genomic binding sites of ZBTB18.[5]

-

Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to ZBTB18. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify regions of ZBTB18 binding.

Signaling Pathway

ZBTB18 functions as a transcriptional repressor by recruiting chromatin remodeling complexes to specific DNA sequences. Its loss of function can lead to increased chromatin accessibility at the promoters of genes that drive processes like metastasis, such as those in the TGFβ signaling pathway.[4]

BTBD18: A Regulator of Spermatogenesis

BTB Domain Containing 18 (BTBD18) is a protein specifically required during spermatogenesis to promote the expression of PIWI-interacting RNA (piRNA) precursors.[6][7][8] The piRNA pathway is essential for silencing transposable elements, thereby maintaining the integrity of the germline genome.[6]

Homologs and Analogs of BTBD18

Homologs of BTBD18 include other BTB domain-containing proteins. The BTB/POZ domain is the key feature for homology. Analogs would include other proteins involved in the piRNA biogenesis pathway, even if they do not share the BTB domain structure.

Quantitative Data

The functional importance of BTBD18 is demonstrated by the quantitative changes in piRNA levels upon its depletion.

| piRNA Cluster | Change in Expression | Experimental Condition |

| Pachytene piRNA loci | Significantly decreased | Btbd18 knockout mice |

| piRNA precursors | Decreased transcription elongation | Btbd18 knockout mice |

Note: This table is a summary of the expected outcomes based on the known function of BTBD18. For specific quantitative values, please refer to the primary research articles.

Experimental Protocols

piRNA Analysis from Testicular Tissue:

This protocol outlines the general steps for analyzing piRNA expression.

-

RNA Extraction: Total RNA is extracted from testicular tissue using a method that preserves small RNAs (e.g., TRIzol).

-

Small RNA Library Preparation: A library of small RNAs is prepared for high-throughput sequencing. This typically involves size selection of small RNAs (18-30 nt), ligation of 3' and 5' adapters, reverse transcription, and PCR amplification.

-

High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are processed to remove adapter sequences and are then mapped to the genome and known piRNA databases. The expression levels of piRNAs are then quantified.

Molecular Function Workflow

BTBD18 facilitates the expression of pachytene piRNA precursors by promoting transcription elongation.

Bt 18 Toxin: A Bacillus thuringiensis Protein with Anticancer Potential

The "Bt 18" toxin is a parasporal protein from Bacillus thuringiensis that has demonstrated cytotoxic effects on human cancer cells. It belongs to the broader family of delta-endotoxins, which includes Cry and Cyt toxins. While many of these toxins are known for their insecticidal properties, a subset, known as parasporins, exhibit selective toxicity towards cancer cells.

Homologs and Analogs of Bt 18 Toxin

Homologs of the Bt 18 toxin include other parasporins and Cry toxins that share sequence and structural similarity. Analogs would encompass other pore-forming toxins with cytotoxic activity against cancer cells, such as certain toxins from Clostridium species. The classification of Bacillus thuringiensis toxins is extensive, with numerous Cry and Cyt families identified based on their amino acid sequence identity.

Quantitative Data

The cytotoxic activity of the Bt 18 toxin and its homologs is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Toxin | Cancer Cell Line | IC50 (µg/mL) |

| Bt 18 (purified) | CEM-SS (T-lymphoblastic leukemia) | Not specified in provided abstract |

| Parasporin-1 (PS1) | HEp-2 (laryngeal carcinoma) | 2.33 |

| Parasporin-1 (PS1) | A549 (adenocarcinomic human alveolar) | 18.54 |

| CYT-Rx20 (synthetic β-nitrostyrene derivative) | MCF-7 (breast cancer) | 0.81 ± 0.04 |

| CYT-Rx20 (synthetic β-nitrostyrene derivative) | MDA-MB-231 (breast cancer) | 1.82 ± 0.05 |

Note: The IC50 values are dependent on the specific experimental conditions and cell lines used.[9][10]

Experimental Protocols

MTT Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Toxin Treatment: The cells are treated with various concentrations of the Bt toxin for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each toxin concentration, and the IC50 value is determined.

Mechanism of Action

While the precise mechanism for all parasporins is still under investigation, the general model for pore-forming toxins involves binding to specific receptors on the cancer cell membrane, followed by oligomerization and insertion into the membrane to form pores. This disrupts the cell's osmotic balance, leading to cell death.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. ZBTB18 restricts chromatin accessibility and prevents transcriptional adaptations that drive metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ZBTB18 restricts chromatin accessibility and prevents transcriptional adaptations that drive metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. genecards.org [genecards.org]

- 7. sinobiological.com [sinobiological.com]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Assessment of BT18 Toxin: A Technical Overview for Cancer Research Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in-vitro studies of BT18, a parasporal protein derived from a Malaysian isolate of Bacillus thuringiensis (Bt). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the cytotoxic and apoptotic activities of BT18 against human leukaemic T cells.

Executive Summary

Initial cell culture studies have identified the BT18 parasporal protein as a promising cytotoxic agent with high selectivity for human leukaemic T cells (CEM-SS).[1] This protein induces cell death via apoptosis, initiated by its binding to Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the cancer cell membrane.[1][2] The targeted mechanism of action suggests a favorable therapeutic window, as the protein is non-cytotoxic to normal T cells and other tested cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).[1] Furthermore, BT18 is non-hemolytic to human and rat erythrocytes, underscoring its potential as a targeted therapeutic agent for leukaemia.[1]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of the BT18 parasporal protein was evaluated in the human leukaemic T cell line, CEM-SS. The results demonstrate a significant dose-dependent cytotoxic effect.

| Cell Line | Metric | Value | Reference |

| CEM-SS | CD50 | 0.1224 ± 0.0092 µg/mL | [1] |

| CEM-SS | % Cell Death (at 0.5 µg/mL) | 84% | [1] |

| MCF-7 | % Cell Viability (at 6 µg/mL) | 13% (for a related parasporin) | [2] |

Key Experimental Protocols

The following section details the methodologies employed in the preliminary in-vitro assessment of the BT18 parasporal protein.

Cell Culture

-

Cell Lines: Human leukaemic T cells (CEM-SS), human cervical cancer cells (HeLa), human breast cancer cells (MCF-7), and human colon cancer cells (HT-29) were utilized.

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability.

-

Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of the purified BT18 parasporal protein. Following an incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.

Apoptosis Assays

-

Active Caspase 3/7 Assay: This assay was performed to detect the activation of executioner caspases, a hallmark of apoptosis.

-

Annexin V Assay: Externalization of phosphatidylserine, an early apoptotic event, was detected using fluorescently labeled Annexin V.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method was used to detect DNA fragmentation, a later-stage marker of apoptosis.

Protein Binding Analysis

-

Immunostaining: To confirm the binding of BT18 to GAPDH on the cell surface, CEM-SS cells were first incubated with an anti-GAPDH antibody to block the target protein. Subsequently, the cells were treated with the BT18 parasporal protein, and the level of BT18 binding was assessed and compared to cells that were not pre-treated with the anti-GAPDH antibody.[1]

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway for BT18-induced apoptosis and the general experimental workflow for assessing its cytotoxic effects.

Caption: Proposed signaling pathway of BT18-induced apoptosis in leukaemic cells.

Caption: General experimental workflow for the in-vitro evaluation of BT18.

Concluding Remarks

The preliminary in-vitro data on the BT18 parasporal protein highlight its potential as a selective anti-cancer agent for leukaemia. The identification of GAPDH as its cell surface binding protein provides a foundation for understanding its mechanism of action.[1] Further studies are warranted to elucidate the downstream apoptotic signaling cascade in greater detail and to evaluate the in-vivo efficacy and safety profile of BT18 in preclinical animal models. The unique, non-competitive binding of BT18 compared to conventional chemotherapeutic agents suggests a novel mechanism of tumor cell death that could be exploited for future therapeutic strategies.[2]

References

Methodological & Application

Application Notes: In Vitro Characterization of BT18, a Novel IKKβ Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

BT18 is a novel, potent, and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical component of the canonical NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. These application notes provide detailed protocols for the in vitro characterization of BT18, including a biochemical kinase assay, a cell-based NF-κB reporter assay, Western blot analysis of pathway modulation, and a cell viability assay.

Biochemical IKKβ Kinase Assay

This assay quantitatively measures the inhibitory activity of BT18 against recombinant human IKKβ enzyme. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Experimental Protocol

-

Reagent Preparation:

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 50 mM NaCl, 0.5 mM EGTA, and 1 mM DTT.

-

IKKβ Enzyme: Prepare a 2x working solution of recombinant human IKKβ in kinase buffer.

-

Substrate Solution: Prepare a 2x working solution of a biotinylated IκBα peptide substrate and ATP in kinase buffer.

-

BT18 Compound: Prepare a 10-point serial dilution of BT18 in 100% DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted BT18 compound or DMSO vehicle control to the wells of a 384-well plate.

-

Add 10 µL of the 2x IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2x substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a commercially available ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each BT18 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the BT18 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

| Compound | IKKβ IC50 (nM) |

| BT18 | 15.2 |

| Control Compound | 1,250 |

Diagrams

Caption: Workflow for the biochemical IKKβ kinase assay.

NF-κB Reporter Assay

This cell-based assay measures the ability of BT18 to inhibit TNFα-induced NF-κB transcriptional activity in HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

Experimental Protocol

-

Cell Culture and Plating:

-

Culture HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare a serial dilution of BT18 in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the BT18 dilutions or vehicle control.

-

Incubate for 1 hour at 37°C.

-

Stimulate the cells by adding 10 ng/mL of human TNFα to each well (except for the unstimulated control).

-

Incubate for 6 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Measure luciferase activity using a luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay).

-

Calculate the percent inhibition of TNFα-induced NF-κB activity for each BT18 concentration.

-

Determine the IC50 value as described for the kinase assay.

-

Data Presentation

| Compound | NF-κB Reporter IC50 (nM) |

| BT18 | 45.8 |

| Control Compound | 4,800 |

Diagrams

Caption: The canonical NF-κB signaling pathway and the inhibitory action of BT18.

Western Blot Analysis of IκBα Phosphorylation

This assay provides direct evidence of BT18's activity in a cellular context by measuring the phosphorylation of IκBα, a direct substrate of IKKβ.

Experimental Protocol

-

Cell Culture and Treatment:

-

Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of BT18 or a vehicle control for 1 hour.

-

Stimulate the cells with 10 ng/mL TNFα for 15 minutes.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin).

-

Data Presentation

The results of the Western blot are typically presented as images of the blots. A summary table can be used to show the quantification of band intensities.

| BT18 Conc. (nM) | p-IκBα / Total IκBα Ratio (Fold Change vs. TNFα) |

| 0 (Unstimulated) | 0.05 |

| 0 (TNFα only) | 1.00 |

| 10 | 0.78 |

| 50 | 0.45 |

| 200 | 0.12 |

Cell Viability Assay

This assay assesses the cytotoxic potential of BT18 on cultured cells.

Experimental Protocol

-

Cell Plating:

-

Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of BT18 for 48 hours.

-

-

Viability Measurement:

-

Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Add the reagent to the wells, incubate, and measure luminescence.

-

-

Data Analysis:

-

Calculate the percent viability relative to the vehicle-treated control cells.

-

Determine the CC50 (the concentration that reduces cell viability by 50%) if significant cytotoxicity is observed.

-

Data Presentation

| BT18 Conc. (µM) | Cell Viability (%) |

| 0.1 | 98.5 |

| 1 | 95.2 |

| 10 | 92.1 |

| 50 | 88.7 |

Note: BT18 did not exhibit significant cytotoxicity at the tested concentrations.

Diagrams

Caption: A generalized workflow for the cell-based assays described.

Application Notes and Protocols for BT18 Administration in Animal Models

Disclaimer: The following application notes and protocols are based on the administration of a hypothetical therapeutic agent, BT18, which is assumed to be a modulator of the Interleukin-18 (IL-18) signaling pathway, for evaluation in preclinical animal models of cancer. These are generalized protocols and should be adapted based on the specific characteristics of the BT18 agent, the chosen animal model, and the experimental goals.

Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine that plays a critical role in both innate and adaptive immune responses.[1] Its ability to induce interferon-gamma (IFN-γ) production and activate natural killer (NK) cells and T cells makes the IL-18 signaling pathway a compelling target for cancer immunotherapy.[2] BT18 is a novel therapeutic agent designed to modulate this pathway to enhance anti-tumor immunity. These application notes provide detailed protocols for the administration and evaluation of BT18 in various animal models of cancer.

Signaling Pathway

The biological activity of IL-18 is initiated by its binding to the IL-18 receptor complex, which leads to the activation of downstream signaling cascades, primarily the NF-κB, MAPK, and PI3K/AKT pathways.[3] This signaling culminates in the production of various cytokines and chemokines that orchestrate an anti-tumor immune response.

Experimental Workflow

A typical preclinical study to evaluate the efficacy of BT18 in an animal model of cancer involves several key stages, from animal model selection and tumor implantation to treatment and endpoint analysis.

Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo studies of BT18.

Table 1: BT18 Dose-Response in a Syngeneic Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal (IP) | Every 3 days | 1500 ± 150 | - |

| BT18 | 1 | Intraperitoneal (IP) | Every 3 days | 1100 ± 120 | 26.7 |

| BT18 | 5 | Intraperitoneal (IP) | Every 3 days | 750 ± 90 | 50.0 |

| BT18 | 10 | Intraperitoneal (IP) | Every 3 days | 400 ± 60 | 73.3 |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

| Treatment Group | % CD8+ T Cells of CD45+ Cells | % NK Cells of CD45+ Cells | CD8+/Treg Ratio |

| Vehicle Control | 10.5 ± 1.2 | 5.2 ± 0.8 | 1.5 ± 0.3 |

| BT18 (10 mg/kg) | 25.8 ± 2.5 | 12.1 ± 1.5 | 4.8 ± 0.7 |

Experimental Protocols

Protocol 1: Syngeneic Tumor Model Establishment

Objective: To establish a subcutaneous tumor model in immunocompetent mice.

Materials:

-

6-8 week old female C57BL/6 mice

-

Murine colon carcinoma cells (e.g., MC38)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27G needles

-

Electric calipers

Procedure:

-

Culture MC38 cells to 70-80% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS and perform a cell count.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in PBS.

-

Anesthetize the mice and shave the right flank.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the shaved flank.

-

Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.

-

Measure tumor volume using calipers every 2-3 days (Volume = 0.5 x Length x Width²).

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: Administration of BT18

Objective: To administer BT18 to tumor-bearing mice.

Materials:

-

BT18 formulated in a sterile vehicle (e.g., PBS, saline)

-

Vehicle control

-

1 mL syringes with appropriate gauge needles for the chosen route of administration

-

Animal scale

Procedure:

-

Prepare the required concentrations of BT18 in the vehicle on the day of injection.

-

Weigh each mouse to determine the precise injection volume.

-

For intraperitoneal (IP) injection:

-

Gently restrain the mouse, tilting it slightly head-down.

-

Insert the needle into the lower right quadrant of the abdomen, avoiding the midline.

-

Inject the calculated volume of BT18 solution or vehicle.

-

-

For intravenous (IV) injection (tail vein):

-

Warm the mouse's tail to dilate the veins.

-

Place the mouse in a restrainer.

-

Insert the needle into one of the lateral tail veins.

-

Slowly inject the calculated volume.

-

-

Administer BT18 according to the predetermined dosing schedule (e.g., every 3 days).

-

Monitor the mice for any adverse reactions.

Protocol 3: Endpoint Analysis - Tumor and Spleen Collection

Objective: To collect tumors and spleens for downstream analysis.

Materials:

-

CO2 chamber for euthanasia

-

Surgical scissors and forceps

-

70% ethanol

-

Petri dishes with sterile PBS on ice

-

15 mL conical tubes

Procedure:

-

Euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

-

Spray the mouse with 70% ethanol to sterilize the fur.

-

Make a surgical incision to expose the subcutaneous tumor.

-

Carefully excise the tumor and place it in a petri dish with cold PBS.

-

Measure the final tumor weight.

-

Open the abdominal cavity to locate and excise the spleen.

-

Place the spleen in a separate petri dish with cold PBS.

-

Process the tissues immediately for downstream applications (e.g., flow cytometry, histology).

Protocol 4: Preparation of Single-Cell Suspensions for Flow Cytometry

Objective: To prepare single-cell suspensions from tumors and spleens for immunophenotyping.

Materials:

-

GentleMACS Dissociator and C Tubes (or similar tissue dissociator)

-

Tumor Dissociation Kit

-

RPMI-1640 medium with 10% FBS

-

70 µm and 40 µm cell strainers

-

Red Blood Cell (RBC) Lysis Buffer

-

Flow cytometry tubes

Procedure:

-

Tumor:

-

Mince the tumor into small pieces in a petri dish containing dissociation enzymes.

-

Transfer the tissue and enzymes to a GentleMACS C Tube and run the appropriate dissociation program.

-

Incubate at 37°C according to the kit instructions.

-

Stop the dissociation by adding RPMI medium.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge, resuspend the pellet, and filter through a 40 µm cell strainer.

-

-

Spleen:

-

Place the spleen in a petri dish with RPMI medium.

-

Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.

-

Wash the strainer with RPMI medium.

-

Centrifuge the cell suspension and resuspend the pellet in RBC Lysis Buffer.

-

Incubate for 5 minutes at room temperature.

-

Neutralize the lysis buffer with RPMI medium and centrifuge.

-

Resuspend the cell pellet in flow cytometry staining buffer.

-

-

Perform cell counting and proceed with antibody staining for flow cytometric analysis.

References

Application Notes and Protocols for BT1718 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BT1718 is a first-in-class Bicycle Toxin Conjugate (BTC) currently under investigation for the treatment of advanced solid tumors. It is comprised of a bicyclic peptide that specifically binds to Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, which is overexpressed in various cancers.[1][2][3] This peptide is linked to the potent microtubule-disrupting agent DM1 via a cleavable linker.[2][3][4] The targeted delivery of DM1 to MT1-MMP-expressing tumor cells aims to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][3] These application notes provide a summary of reported dosages and concentrations for BT1718 in preclinical and clinical settings, along with detailed protocols for its use in in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Concentrations for BT1718

| Cell Line | Assay Type | Concentration (IC50) | Incubation Time | Reference |

| EBC-1 (NSCLC) | Cytotoxicity Assay | ~1 nM | Not Specified | [1][5] |

| HT-1080 (Fibrosarcoma) | Cytotoxicity Assay | 1.0 nM | 72 hours | [6] |

Table 2: In Vivo Dosages for BT1718 (Preclinical Xenograft Models)

| Model Type | Dosing Regimen | Dosage | Efficacy | Reference |

| Cell-line derived xenograft (EBC-1) | Twice weekly, i.v. | 3 mg/kg | Partial efficacy | [1] |

| Cell-line derived xenograft (EBC-1) | Twice weekly, i.v. | 5 mg/kg, 10 mg/kg | Complete tumor clearance | [5] |

| Cell-line derived xenograft (NCI-H1975) | Twice weekly, i.v. | 10 mg/kg | Complete tumor clearance | [5] |

| Patient-derived xenograft (High MT1-MMP) | Twice weekly, i.v. | 3 mg/kg | Tumor stasis | [5] |

| Patient-derived xenograft (High MT1-MMP) | Twice weekly, i.v. | 10 mg/kg | Complete tumor clearance | [5] |

Table 3: Clinical Dosages for BT1718 (Phase I/IIa Trial NCT03486730)

| Phase | Dosing Regimen | Dosage | Patient Population | Reference |

| Phase I (Dose Escalation) | Twice weekly, i.v. | Starting dose: 0.6 mg/m² | Advanced solid tumors | [6] |

| Phase I (Dose Escalation) | Twice weekly, i.v. | Recommended Phase 2 Dose (RP2D): 7.2 mg/m² | Advanced solid tumors | [7] |

| Phase I (Dose Escalation) | Once weekly, i.v. | Dose escalation ongoing up to 32 mg/m² | Advanced solid tumors | [7] |

Signaling Pathway and Mechanism of Action

BT1718 targets MT1-MMP, a transmembrane metalloproteinase involved in the degradation of the extracellular matrix (ECM), a process crucial for tumor invasion and metastasis.[1][8] Upon binding to MT1-MMP on the cancer cell surface, BT1718 is internalized, and the DM1 payload is released, leading to microtubule disruption and subsequent cell death.[3][6] The signaling pathways influenced by MT1-MMP are complex and can involve interactions with various cellular components to promote cancer progression.

Caption: Mechanism of action of BT1718 and the central role of MT1-MMP in cancer progression.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of BT1718 on cancer cell lines.

Materials:

-

BT1718

-

MT1-MMP expressing cancer cell line (e.g., EBC-1, HT-1080)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of BT1718 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM).

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared BT1718 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the BT1718 concentration and fitting the data to a dose-response curve.

Caption: A typical workflow for an in vitro cytotoxicity assay to determine the IC50 of BT1718.

In Vivo Xenograft Model Protocol

This protocol provides a general framework for evaluating the anti-tumor efficacy of BT1718 in a mouse xenograft model.

Materials:

-

BT1718

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

MT1-MMP expressing cancer cells (e.g., EBC-1)

-

Matrigel (optional)

-

Sterile PBS

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

BT1718 Administration:

-

Prepare BT1718 in a suitable vehicle for intravenous (i.v.) injection.

-

Administer BT1718 at the desired dosage (e.g., 3-10 mg/kg) and schedule (e.g., twice weekly).

-

The control group should receive the vehicle only.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

BT1718 is a promising targeted therapy for solid tumors overexpressing MT1-MMP. The provided data and protocols offer a foundation for researchers to design and execute preclinical studies to further investigate its therapeutic potential. It is crucial to tailor the experimental conditions, such as cell lines and dosages, to the specific research question being addressed.

References

- 1. bicycletherapeutics.com [bicycletherapeutics.com]

- 2. tandfonline.com [tandfonline.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. bicycletherapeutics.com [bicycletherapeutics.com]

- 6. bicycletherapeutics.com [bicycletherapeutics.com]

- 7. Bicycle Therapeutics to Present New Translational Data for BT1718 and Preclinical Data for Other Bicycle® Toxin Conjugates at AACR-NCI-EORTC 2019 - BioSpace [biospace.com]

- 8. bicycletherapeutics.com [bicycletherapeutics.com]

Techniques for Measuring Protein Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established methodologies for quantifying the activity of a target protein, herein referred to as BT18. Given the diverse functions of proteins, this document outlines several key experimental approaches to assess enzymatic activity, protein-protein interactions, and the impact on cellular signaling pathways. The protocols provided are adaptable and can be tailored to the specific characteristics of BT18.

Data Presentation

For effective comparison and analysis, all quantitative data should be summarized in structured tables. Below are example templates for presenting data from various assays.

Table 1: Enzymatic Activity Assay Data

| Inhibitor/Activator Concentration | Substrate Concentration | Initial Velocity (V₀) | % Inhibition/Activation |

| Control (0 µM) | 10 µM | 1.2 µM/min | 0% |

| Compound X (1 µM) | 10 µM | 0.8 µM/min | 33% |

| Compound Y (1 µM) | 10 µM | 1.5 µM/min | 125% |

Table 2: Protein-Protein Interaction Assay Data (Co-Immunoprecipitation)

| Bait Protein | Prey Protein | Input (Relative Units) | IP Eluate (Relative Units) | Interaction Strength |

| BT18 | Protein A | 100 | 85 | Strong |

| BT18 | Protein B | 100 | 15 | Weak |

| IgG Control | Protein A | 100 | 5 | Non-specific |

Table 3: Cellular Signaling Assay Data (Reporter Gene Assay)

| Treatment | Reporter Gene Expression (Fold Change) | p-value |

| Untreated Control | 1.0 | - |

| BT18 Agonist (10 nM) | 5.2 | <0.01 |

| BT18 Antagonist (100 nM) + Agonist (10 nM) | 1.5 | <0.05 |

Experimental Protocols

Enzymatic Activity Assays

If BT18 is predicted to have enzymatic activity (e.g., kinase, phosphatase, hydrolase), its catalytic function can be measured directly.

Protocol: In Vitro Kinase Activity Assay

This protocol is adapted for a generic kinase and can be modified for other enzyme types.

Objective: To measure the ability of BT18 to phosphorylate a substrate peptide.

Materials:

-

Recombinant purified BT18 protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for the kinase

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of BT18 protein and any test compounds (inhibitors or activators).

-

Set up Kinase Reaction: In a 96-well plate, add the following to each well:

-

5 µL of kinase buffer

-

2.5 µL of BT18 protein (at various concentrations)

-

2.5 µL of substrate/ATP mix (final concentration, e.g., 10 µM ATP, 0.2 mg/mL substrate)

-

2.5 µL of test compound or vehicle control

-

-

Initiate Reaction: Incubate the plate at 30°C for 1 hour.

-

Stop Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Measure Luminescence: Read the plate on a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

dot

Caption: Workflow for an in vitro kinase activity assay.

Protein-Protein Interaction Assays

Understanding the interaction partners of BT18 is crucial for elucidating its function.

Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with BT18 within a cellular context.

Materials:

-

Cells expressing tagged BT18 (e.g., HA-tag, FLAG-tag) or a specific antibody against endogenous BT18.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

-

Anti-tag antibody (e.g., anti-HA) or anti-BT18 antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blot reagents.

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the specific antibody (anti-BT18 or anti-tag) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washes:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

dot

Caption: Experimental workflow for Co-Immunoprecipitation.

Cellular Signaling Assays

To measure the effect of BT18 on cellular pathways, reporter gene assays or analysis of downstream signaling events can be employed.

Protocol: NF-κB Reporter Assay

This protocol is relevant if BT18 is involved in a signaling pathway that activates the transcription factor NF-κB, such as the IL-18 signaling pathway.[3][4]

Objective: To quantify the activation of the NF-κB signaling pathway mediated by BT18.

Materials:

-

Host cell line (e.g., HEK293T).

-

Expression plasmid for BT18 (if not endogenously expressed).

-

NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression).

-

Control plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

Dual-Luciferase® Reporter Assay System (Promega) or similar.

-

Luminometer.

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with the BT18 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24-48 hours, treat the cells with agonists, antagonists, or other stimuli relevant to the BT18 pathway.

-

Incubate for a further 6-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-